molecular formula C11H11N5 B2460284 3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 1072106-46-7

3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B2460284
CAS No.: 1072106-46-7
M. Wt: 213.244
InChI Key: YPHMDHUEMFBXBQ-UHFFFAOYSA-N
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Description

3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . This suggests that it interacts with these enzymes and potentially other biomolecules in biochemical reactions. The nature of these interactions is likely complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Given its reported biochemical properties, it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to assume that the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound vary with dosage, and there may be threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with phenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization.

Another method involves the use of microwave irradiation to accelerate the reaction. This method has been shown to improve yields and reduce reaction times compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high yields. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile is unique due to the presence of both the phenyl and amino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

3-(5-amino-3-phenyl-1,2,4-triazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-7-4-8-16-11(13)14-10(15-16)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHMDHUEMFBXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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